molecular formula C12H12N2O4 B8577000 5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid

5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid

Cat. No.: B8577000
M. Wt: 248.23 g/mol
InChI Key: GSZXRRPYJHCZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid: is a compound that features a benzimidazole moiety fused with a pentanoic acid chain. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5-oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid

InChI

InChI=1S/C12H12N2O4/c15-10(2-1-3-11(16)17)7-4-5-8-9(6-7)14-12(18)13-8/h4-6H,1-3H2,(H,16,17)(H2,13,14,18)

InChI Key

GSZXRRPYJHCZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCCC(=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts like CuCl and TMEDA in solvents such as DMSO at elevated temperatures (e.g., 120°C) can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5-Oxo-5-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects . The pathways involved often include those related to DNA synthesis and repair, making it a potent agent in anticancer research .

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